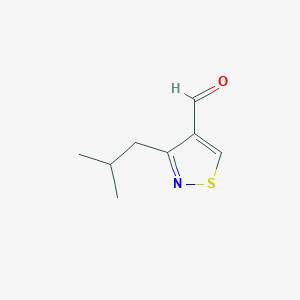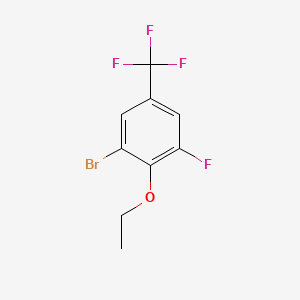
1-Bromo-2-ethoxy-3-fluoro-5-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2-ethoxy-3-fluoro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H7BrF4O It is a derivative of benzene, characterized by the presence of bromine, ethoxy, fluoro, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-ethoxy-3-fluoro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions: 1-Bromo-2-ethoxy-3-fluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the fluoro group to hydrogen.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced products .
科学研究应用
1-Bromo-2-ethoxy-3-fluoro-5-(trifluoromethyl)benzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its unique functional groups.
作用机制
The mechanism of action of 1-Bromo-2-ethoxy-3-fluoro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of the bromine and fluoro groups allows it to participate in halogen bonding and hydrogen bonding interactions, which can influence its reactivity and binding affinity. The ethoxy and trifluoromethyl groups can modulate the compound’s electronic properties, affecting its behavior in chemical reactions .
相似化合物的比较
- 1-Bromo-3-ethoxy-2-fluoro-5-(trifluoromethyl)benzene
- 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
- 3-Bromo-5-fluorobenzotrifluoride
Comparison: 1-Bromo-2-ethoxy-3-fluoro-5-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and physical properties, such as boiling point, solubility, and reactivity in various chemical reactions .
属性
分子式 |
C9H7BrF4O |
|---|---|
分子量 |
287.05 g/mol |
IUPAC 名称 |
1-bromo-2-ethoxy-3-fluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7BrF4O/c1-2-15-8-6(10)3-5(4-7(8)11)9(12,13)14/h3-4H,2H2,1H3 |
InChI 键 |
DIXBIWXYRYRCQF-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1Br)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


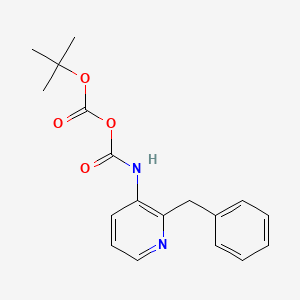
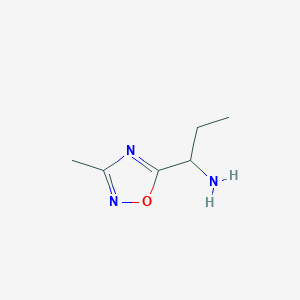
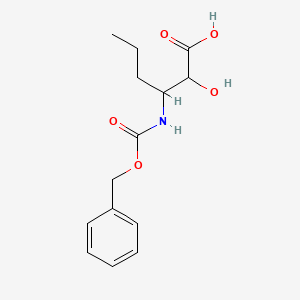
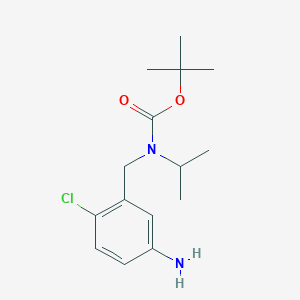
![6-[[(4S,6aR,6bS,8aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B14776139.png)
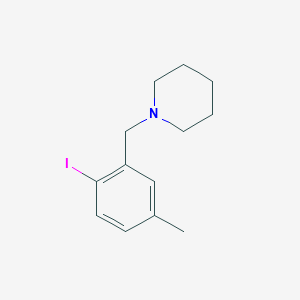
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14776158.png)
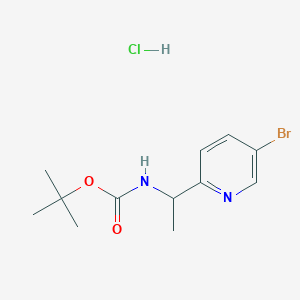
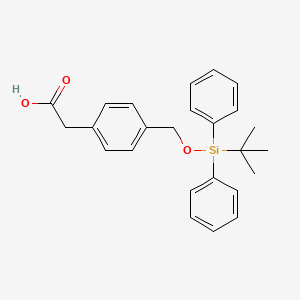
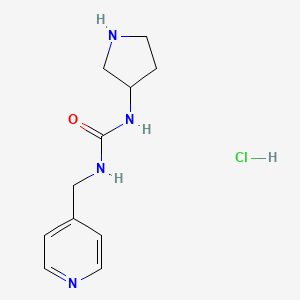
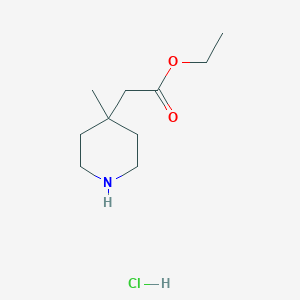
![1-Hydroxy-1H-benzo[d][1,2,3]triazole-6-sulfonic acid](/img/structure/B14776204.png)
